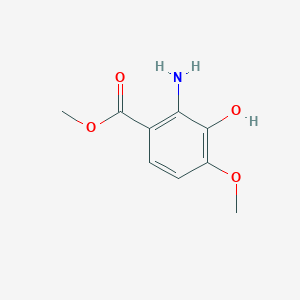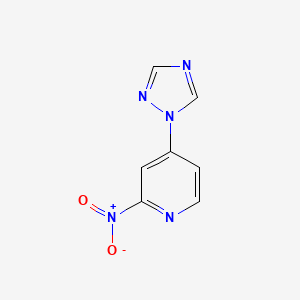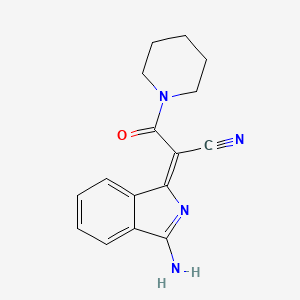
4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid is an organic compound characterized by the presence of methoxy groups and a cyclopropaneamido moiety attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzoic acid and 2-methylcyclopropanecarboxylic acid.
Formation of Amide Bond: The carboxylic acid group of 2-methylcyclopropanecarboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4,5-dimethoxybenzoic acid to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: The methoxy groups in this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of 4,5-dimethoxy-2-(2-methylcyclopropaneamido)benzaldehyde or this compound.
Reduction: Formation of 4,5-dimethoxy-2-(2-methylcyclopropylamino)benzoic acid.
Substitution: Formation of 4,5-dimethoxy-2-(2-methylcyclopropaneamido)-3-nitrobenzoic acid or 4,5-dimethoxy-2-(2-methylcyclopropaneamido)-3-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the target. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid can be compared with other similar compounds:
Similar Compounds: 4,5-Dimethoxybenzoic acid, 2-Methylcyclopropanecarboxylic acid, 4,5-Dimethoxy-2-(cyclopropaneamido)benzoic acid.
Uniqueness: The presence of both methoxy groups and the 2-methylcyclopropaneamido moiety distinguishes it from other compounds. This unique combination of functional groups imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-[(2-methylcyclopropanecarbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-7-4-8(7)13(16)15-10-6-12(20-3)11(19-2)5-9(10)14(17)18/h5-8H,4H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUIECQNIKMIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)
![Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2995832.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)

![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)

![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)
![3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE](/img/structure/B2995848.png)

